molecular formula C12H8N2O4 B14637373 1-(2,2-Dinitroethenyl)naphthalene CAS No. 51757-72-3

1-(2,2-Dinitroethenyl)naphthalene

Cat. No.: B14637373
CAS No.: 51757-72-3
M. Wt: 244.20 g/mol
InChI Key: ATWAIYHKOXLIRS-UHFFFAOYSA-N
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Description

1-(2,2-Dinitroethenyl)naphthalene is an organic compound that belongs to the class of nitroalkenes It features a naphthalene ring substituted with a 2,2-dinitroethenyl group

Preparation Methods

Chemical Reactions Analysis

1-(2,2-Dinitroethenyl)naphthalene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles like halogens for substitution reactions. Major products formed from these reactions include naphthoquinones, amines, and halogenated naphthalenes.

Scientific Research Applications

1-(2,2-Dinitroethenyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2,2-Dinitroethenyl)naphthalene exerts its effects involves its interaction with molecular targets through its nitro and ethenyl groups. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The compound’s electron-withdrawing nitro groups play a crucial role in stabilizing reaction intermediates, thereby influencing the reaction pathways .

Comparison with Similar Compounds

1-(2,2-Dinitroethenyl)naphthalene can be compared with other nitroalkenes and naphthalene derivatives:

The uniqueness of this compound lies in its combination of a naphthalene ring with a highly electron-withdrawing dinitroethenyl group, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

51757-72-3

Molecular Formula

C12H8N2O4

Molecular Weight

244.20 g/mol

IUPAC Name

1-(2,2-dinitroethenyl)naphthalene

InChI

InChI=1S/C12H8N2O4/c15-13(16)12(14(17)18)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H

InChI Key

ATWAIYHKOXLIRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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